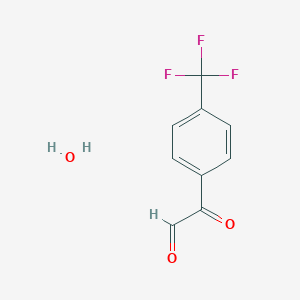

4-Trifluoromethylphenylglyoxal hydrate

Overview

Description

4-Trifluoromethylphenylglyoxal hydrate is a chemical compound with the molecular formula C9H7F3O3. It is known for its unique properties and reactivity, making it valuable in various scientific research and industrial applications .

Preparation Methods

The synthesis of 4-Trifluoromethylphenylglyoxal hydrate typically involves the oxidation of 4’-Trifluoromethylacetophenone. This process can be carried out using various oxidizing agents under controlled conditions to yield the desired product . Industrial production methods may involve large-scale oxidation processes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

4-Trifluoromethylphenylglyoxal hydrate undergoes several types of chemical reactions, including:

Oxidation: It can be further oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert it into corresponding alcohols.

Substitution: It can participate in nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Trifluoromethylphenylglyoxal hydrate has diverse applications in scientific research:

Chemistry: It is used as a building block for the synthesis of novel pharmaceuticals and agrochemicals.

Biology: Its reactivity makes it useful in biochemical studies and enzyme inhibition research.

Medicine: It has potential therapeutic applications due to its unique chemical properties.

Industry: It is employed in the production of functional organic materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Trifluoromethylphenylglyoxal hydrate involves its interaction with molecular targets through its reactive functional groups. It can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. The specific pathways involved depend on the biological context and the target molecules .

Comparison with Similar Compounds

4-Trifluoromethylphenylglyoxal hydrate can be compared with other similar compounds such as:

- 4-Trifluoromethylbenzaldehyde

- 4-Trifluoromethylphenylacetic acid

- 4-Trifluoromethylphenylglyoxylic acid

These compounds share the trifluoromethyl group but differ in their functional groups and reactivity. This compound is unique due to its glyoxal functional group, which imparts distinct reactivity and applications .

Biological Activity

4-Trifluoromethylphenylglyoxal hydrate is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, along with a glyoxal moiety. This unique structure may contribute to its biological properties, particularly in modulating cellular pathways involved in apoptosis and cell proliferation.

Cytotoxic Effects

Research has demonstrated that derivatives of phenylglyoxal hydrate exhibit significant cytotoxicity against various cancer cell lines. The compound's effectiveness is often measured using the half-maximal inhibitory concentration (IC50) value, which indicates the concentration required to inhibit cell growth by 50%.

- Table 1: Cytotoxic Activity of this compound Derivatives

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HCT-116 | 36 | Induces apoptosis via caspase activation |

| HeLa | 34 | Disrupts mitochondrial membrane potential |

| MCF-7 | 46 | Promotes cell cycle arrest and apoptosis |

These findings suggest that this compound and its derivatives can effectively induce apoptosis in cancer cells, making them promising candidates for further development as anticancer agents .

The biological activity of this compound appears to be linked to several key mechanisms:

- Apoptosis Induction : The compound has been shown to increase the number of apoptotic cells in treated cultures. This was evidenced by cytometric analyses that revealed significant changes in cell morphology consistent with apoptosis.

- Caspase Activation : Studies indicate that treatment with this compound activates caspases, which are critical enzymes in the apoptotic pathway. The activation of caspases leads to programmed cell death, providing a potential therapeutic avenue for cancer treatment .

- Metabolic Stability : The presence of the trifluoromethyl group may enhance the metabolic stability of the compound, allowing it to remain active longer in biological systems. This stability is crucial for maintaining effective concentrations of the drug during treatment .

Case Study 1: Anticancer Activity in Human Cell Lines

In a study evaluating the anticancer properties of various phenylglyoxal derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The study utilized MTT assays to assess cell viability after treatment with varying concentrations of the compounds over a period of 72 hours.

Results indicated that:

- Compounds with similar structural features consistently showed IC50 values below 100 μM across all tested cell lines.

- Notably, derivatives containing the trifluoromethyl group demonstrated enhanced cytotoxic effects compared to their non-fluorinated counterparts .

Case Study 2: Mechanistic Insights into Apoptosis

Another investigation focused on elucidating the mechanism by which this compound induces apoptosis. Researchers utilized flow cytometry and Western blot analyses to examine changes in mitochondrial membrane potential and expression levels of apoptotic markers.

Key findings included:

Properties

IUPAC Name |

2-oxo-2-[4-(trifluoromethyl)phenyl]acetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F3O2.H2O/c10-9(11,12)7-3-1-6(2-4-7)8(14)5-13;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFHIKQUDYLBELB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C=O)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.